6-Bromo-2-carbonaphthoxycholine iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

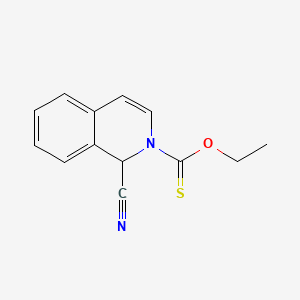

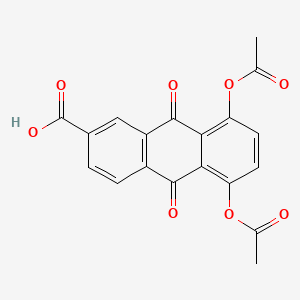

6-Bromo-2-carbonaphthoxycholine iodide is a synthetic compound that is widely used in scientific research. It is a potent and selective agonist of the nicotinic acetylcholine receptor, which plays a critical role in the nervous system.

Aplicaciones Científicas De Investigación

"A Practical Synthesis of 2-Bromo-6-methoxynaphthalene" discusses the synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in the preparation of anti-inflammatory agents. This study might be relevant due to the similar bromo-functional group in the compound of interest (Xu & He, 2010).

"Preparation of Iodide Selective Carbon Paste Electrode with Modified Carbon Nanotubes by Potentiometric Method and Effect of CuS‐NPs on Its Response" explores the use of iodide in the development of selective electrodes. This could provide context on the iodide aspect of "6-Bromo-2-carbonaphthoxycholine iodide" (Ghaedi et al., 2015).

"Preparation of Some 6-Substituted 2,2-Dimethyl- and 2,2- and 2,4-Diphenyl-naphtho[1,2-b]pyrans" details the preparation of various substituted naphtho[1,2-b]pyrans, which could be related due to the presence of a bromo-substituent (Cotterill, Iqbal, & Livingstone, 1998).

"New fluorescent quinolinium dyes — applications in nanometre particle sizing" discusses the synthesis and application of fluorescent dyes, including those with bromide and iodide groups, which may be indirectly relevant (Geddes, Apperson, & Birch, 2000).

"Redox-active electrolyte for supercapacitor application" examines the use of bromine derivatives in supercapacitor electrolytes, providing insights into the potential electrochemical applications of bromine-containing compounds (Frąckowiak et al., 2014).

"Rhodium(II) dimers: The preparation and structureof[(p-CH3C6H4NC)8Rh2I2]-[PF6]2" explores the preparation and structure of a rhodium complex with iodide ligands, which might offer insights into the coordination chemistry of iodide (Olmstead & Balch, 1978).

"Strategies for the removal of halides from drinking water sources, and their applicability in disinfection by-product minimisation: a critical review" reviews methods for removing halides like bromide and iodide from water, which could be relevant for understanding the environmental aspects of such compounds (Watson, Farré, & Knight, 2012).

"Aircraft measurements of BrO, IO, glyoxal, NO2, H2O, O2–O2 and aerosol extinction profiles in the tropics" provides an assessment of halogen chemistry in the atmosphere, which might indirectly relate to the atmospheric behavior of halogen-containing compounds like "6-Bromo-2-carbonaphthoxycholine iodide" (Volkamer et al., 2015).

Propiedades

IUPAC Name |

2-(6-bromonaphthalene-2-carbonyl)oxyethyl-trimethylazanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrNO2.HI/c1-18(2,3)8-9-20-16(19)14-5-4-13-11-15(17)7-6-12(13)10-14;/h4-7,10-11H,8-9H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQACFXPVHUIDHT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566440.png)

![4-[(3-Aminopropyl)amino]benzoic acid](/img/structure/B566445.png)